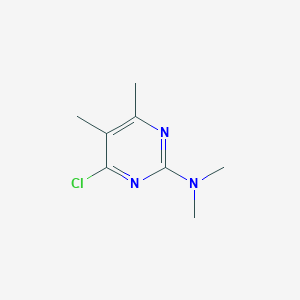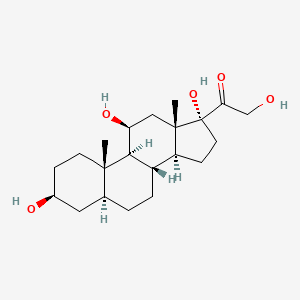
3,3-Dimethylbutanoic anhydride
Overview
Description
3,3-Dimethylbutanoic anhydride, also known as tert-Butylacetic anhydride , is a chemical compound with the molecular formula C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> . It is an organic compound characterized by its acyclic structure and the presence of two acyl groups (RCO) linked by an oxygen atom. The compound is colorless, volatile, and has a pungent odor.
Synthesis Analysis
The synthesis of 3,3-Dimethylbutanoic anhydride involves the reaction of 3,3-Dimethylbutanoic acid (also known as tert-Butylacetic acid ) with a dehydrating agent. Commonly used dehydrating agents include phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) or acetic anhydride . The reaction proceeds as follows:
[ \text{3,3-Dimethylbutanoic acid} + \text{Dehydrating agent} \rightarrow \text{3,3-Dimethylbutanoic anhydride} + \text{Byproduct} ]
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylbutanoic anhydride consists of two tert-butyl (3,3-dimethyl) groups attached to a central carbonyl (C=O) group. The anhydride functional group is represented as (RCO)O . The compound exhibits planar geometry due to the sp<sup>2</sup> hybridization of the carbonyl carbon.
Chemical Reactions Analysis
- Hydrolysis : 3,3-Dimethylbutanoic anhydride readily undergoes hydrolysis in the presence of water, yielding two molecules of 3,3-Dimethylbutanoic acid:
[ \text{3,3-Dimethylbutanoic anhydride} + \text{H<sub>2</sub>O} \rightarrow 2\text{ 3,3-Dimethylbutanoic acid} ]
- Acid-Catalyzed Ring Opening : The anhydride ring can be cleaved under acidic conditions, leading to the formation of carboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -20°C
- Boiling Point : Approximately 160°C
- Solubility : Soluble in organic solvents (e.g., acetone, ether) but sparingly soluble in water.
- Odor : Pungent and acrid.
Scientific Research Applications
Synthesis of Sweetener Intermediates
3,3-Dimethylbutanoic anhydride plays a role in synthesizing sweetener intermediates. It's used in the preparation of 3,3-Dimethylbutyraldehyde (DMBD), a crucial component in producing the high-intensity sweetener neotame. Methods for synthesizing DMBD from 3,3-dimethylbutanoic acid have been developed, focusing on cost-effective production processes (Xun Yu-jun, 2009).
Chemical Synthesis and Pharmaceutical Research
The compound is involved in various chemical synthesis processes. For instance, it is used in the synthesis of imidazo[4,5‐b]pyridine derivatives, which are potent thromboxane A2 receptor antagonists with potential pharmaceutical applications (E. Nicolai, S. Claude, J. Teulon, 1994).
Studies in Organic Chemistry
In the field of organic chemistry, 3,3-Dimethylbutanoic anhydride is used in studies exploring the stereochemistry and mechanistic implications of aldol addition reactions. It helps in understanding the behaviors of different chemical compounds in various conditions, providing insights that are crucial for developing new synthetic methods and materials (Yen Wei, R. Bakthavatchalam, 1993).
Advanced Materials Research
This chemical also finds application in advanced materials research. For example, it's used in the synthesis of polymethacrylates and investigating the binding interactions with other substances. Such research has implications for developing new materials with specific properties for various industrial applications (Hh Keah, I. Rae, 1993).
Biomedical Applications
In the biomedical field, derivatives of 3,3-Dimethylbutanoic anhydride, like 3,3-dimethylglutaric anhydride, are explored as cryoprotectants in the cryopreservation of biological materials such as spermatozoa. This application is significant in reproductive technologies and the conservation of genetic materials (Hansol Jin et al., 2023).
Safety And Hazards
- Irritant : Contact with skin, eyes, or inhalation may cause irritation.
- Flammable : The compound is flammable; handle with care.
- Reactivity : Avoid contact with strong bases and oxidizing agents.
Future Directions
Research on 3,3-Dimethylbutanoic anhydride could explore its applications in drug synthesis, polymer chemistry, and materials science. Investigating its reactivity with various nucleophiles and designing more efficient synthetic routes would be valuable.
properties
IUPAC Name |
3,3-dimethylbutanoyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)7-9(13)15-10(14)8-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYNAUVTXYALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541982 | |
| Record name | 3,3-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutanoic anhydride | |
CAS RN |
38965-26-3 | |
| Record name | 3,3-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYLBUTANOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626700.png)











![2-Azabicyclo[3.2.1]octane](/img/structure/B1626715.png)
